molecular formula C11H16N4O2S B2981083 2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide CAS No. 2411336-50-8

2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2981083
CAS No.: 2411336-50-8
M. Wt: 268.34
InChI Key: NNQTUQZDAZQORN-ONEGZZNKSA-N
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Description

2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a thiazole ring, an amide group, and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 4-chlorobut-2-enoyl chloride reacts with dimethylamine.

    Amide Bond Formation: The final step involves the coupling of the thiazole derivative with the dimethylamino-substituted butenoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sodium alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the amide and dimethylamino groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.

    2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-oxazole-4-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the thiazole ring also imparts distinct electronic properties compared to similar compounds with different heterocyclic rings.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-15(2)5-3-4-9(16)13-6-10-14-8(7-18-10)11(12)17/h3-4,7H,5-6H2,1-2H3,(H2,12,17)(H,13,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQTUQZDAZQORN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=NC(=CS1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=NC(=CS1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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